molecular formula C16H15BrN2O3 B11643987 4-bromo-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide

4-bromo-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide

Cat. No.: B11643987
M. Wt: 363.21 g/mol
InChI Key: FINUMBCQWPLDBV-UHFFFAOYSA-N
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Description

4-bromo-N’-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is an organic compound characterized by its complex structure, which includes a bromine atom, a phenoxy group, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromobenzene-1-carboximidamide with 3-methylphenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenecarboximidamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4-bromo-N’-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-N’-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(3-methylphenoxy)acetylbenzenecarboximidamide
  • 4-bromo-2-(2-methylphenoxy)acetylbenzenecarboximidamide
  • 4-bromo-2-(4-methylphenoxy)acetylbenzenecarboximidamide

Uniqueness

4-bromo-N’-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is unique due to its specific substitution pattern and the presence of both bromine and phenoxy groups. This combination imparts distinct chemical properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(3-methylphenoxy)acetate

InChI

InChI=1S/C16H15BrN2O3/c1-11-3-2-4-14(9-11)21-10-15(20)22-19-16(18)12-5-7-13(17)8-6-12/h2-9H,10H2,1H3,(H2,18,19)

InChI Key

FINUMBCQWPLDBV-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)ON=C(C2=CC=C(C=C2)Br)N

Origin of Product

United States

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